molecular formula C8H12ClN3O2 B6174523 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride CAS No. 2503206-61-7

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride

Cat. No. B6174523
CAS RN: 2503206-61-7
M. Wt: 217.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride” is a chemical compound. It is a derivative of pyrazolo[1,5-a]pyrazine, a bicyclic compound containing a pyrazole ring fused to a pyrazine ring . The compound has a molecular weight of 299.54 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H10IN3.ClH/c1-5-7(8)6-4-9-2-3-11(6)10-5;/h9H,2-4H2,1H3;1H" . This indicates that the compound contains a pyrazolo[1,5-a]pyrazine core with a methyl group at the 2-position, a carboxylic acid group at the 3-position, and a hydrochloride salt .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal shipping and storage conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride involves the condensation of 2-methyl-1H-pyrazol-5-amine with ethyl 2-chloroacetoacetate, followed by cyclization with hydrazine hydrate and subsequent carboxylation with chloroacetic acid. The resulting carboxylic acid is then converted to the hydrochloride salt.", "Starting Materials": [ "2-methyl-1H-pyrazol-5-amine", "ethyl 2-chloroacetoacetate", "hydrazine hydrate", "chloroacetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1H-pyrazol-5-amine with ethyl 2-chloroacetoacetate in the presence of sodium hydroxide to form ethyl 2-(2-methyl-1H-pyrazol-5-yl)acetoacetate.", "Step 2: Cyclization of ethyl 2-(2-methyl-1H-pyrazol-5-yl)acetoacetate with hydrazine hydrate in the presence of hydrochloric acid to form 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid.", "Step 3: Carboxylation of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid with chloroacetic acid in the presence of sodium hydroxide to form 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride.", "Step 4: Conversion of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride to the free acid form by treatment with sodium hydroxide.", "Step 5: Purification of the free acid form by extraction with diethyl ether and subsequent acidification with hydrochloric acid to obtain 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride." ] }

CAS RN

2503206-61-7

Product Name

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.